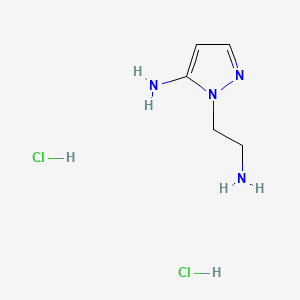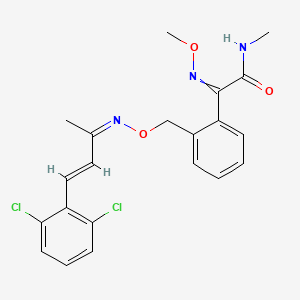
Fenaminstrobin (E/Z Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenaminstrobin (E/Z Mixture) is a broad-spectrum fungicide belonging to the strobilurin class of chemicals. It is characterized by its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The compound is a mixture of E and Z isomers, which contribute to its overall efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The key steps include:
Condensation Reaction: The carboxy group of (2E)-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid is condensed with the amino group of methylamine.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the formation of the desired E/Z isomer mixture.
Industrial Production Methods: Industrial production of fenaminstrobin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to obtain the E/Z mixture in the desired ratio.
Analyse Chemischer Reaktionen
Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert fenaminstrobin into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of fenaminstrobin with altered chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Fenaminstrobin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying strobilurin fungicides and their chemical properties.
Biology: Investigated for its effects on fungal growth and mitochondrial respiration.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Wirkmechanismus
Fenaminstrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, a key component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and ultimately causing fungal cell death . The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Pyraclostrobin: Known for its broad-spectrum activity and used in various agricultural applications.
Trifloxystrobin: Exhibits high efficacy against a wide range of fungal pathogens.
Uniqueness of Fenaminstrobin: Fenaminstrobin is unique due to its specific E/Z isomer mixture, which contributes to its overall efficacy and stability. The presence of both isomers allows for a broader spectrum of activity and improved performance under different environmental conditions .
Eigenschaften
Molekularformel |
C21H21Cl2N3O3 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
2-[2-[[(Z)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20? |
InChI-Schlüssel |
RBWGTZRSEOIHFD-SNAYXRGLSA-N |
Isomerische SMILES |
C/C(=N/OCC1=CC=CC=C1C(=NOC)C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


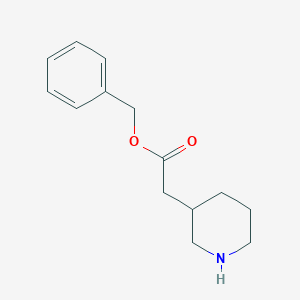


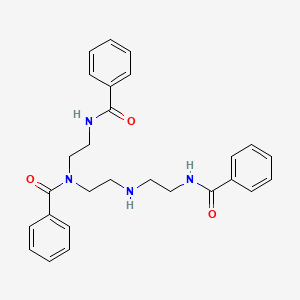
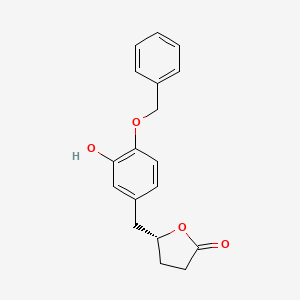
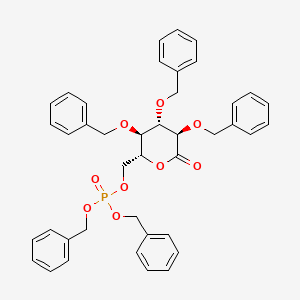
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
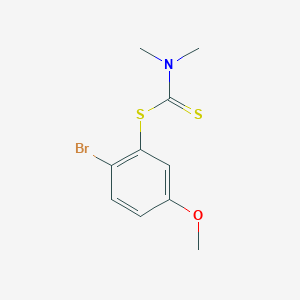
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)

![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

